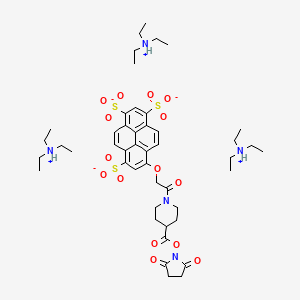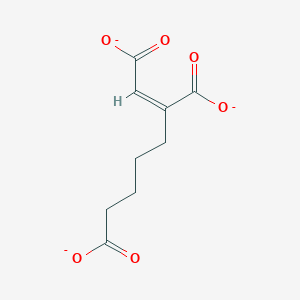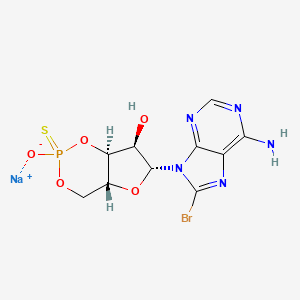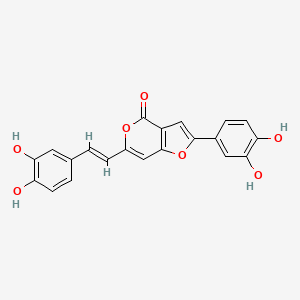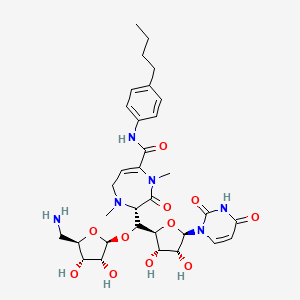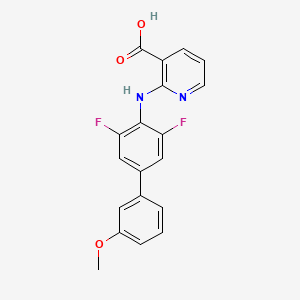
Aslan003
Overview
Description
Farudodstat, also known as ASLAN003, is an orally active and potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Farudodstat has shown significant potential in treating various diseases, including acute myeloid leukemia (AML) and autoimmune disorders like alopecia areata .
Mechanism of Action
Target of Action
Farudodstat, also known as ASLAN003, is an orally active, potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
Farudodstat operates by suppressing T cell proliferation and the secretion of Interferon Gamma (IFNγ) by blocking the de novo production of pyrimidines required for DNA replication . This inhibition of DHODH disrupts the normal functioning of T cells, thereby modulating the immune response .
Biochemical Pathways
The primary biochemical pathway affected by Farudodstat is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, Farudodstat blocks the production of pyrimidines, thereby disrupting DNA replication and T cell proliferation . This results in a reduction in the secretion of IFNγ, a cytokine that plays a crucial role in innate and adaptive immunity .
Result of Action
Farudodstat’s inhibition of DHODH and subsequent suppression of T cell activity has shown potential therapeutic effects in the treatment of autoimmune diseases . For instance, it is currently in clinical development for alopecia areata (AA), an autoimmune disease characterized by hair loss . In vitro studies and ex vivo human AA disease models have shown that Farudodstat reduces T cell proliferation, expression of MHC proteins, and the number of MHC II+ cells in the hair bulb . This suggests potential protection from immune privilege loss, a key factor in AA .
Action Environment
The action of Farudodstat can be influenced by various environmental factors. For instance, the presence of triggering events such as stress, infection, or trauma can lead to a loss of immune privilege in the hair follicle, mediated by IFNγ . This can potentially enhance the efficacy of Farudodstat in treating conditions like AA . .
Biochemical Analysis
Biochemical Properties
ASLAN003 functions by inhibiting dihydroorotate dehydrogenase, which is responsible for catalyzing the fourth step of the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in pyrimidine levels, which is essential for DNA and RNA synthesis. This compound interacts with various enzymes and proteins, including DHODH, and induces differentiation of AML cells by activating transcription factors such as AP-1. The compound also inhibits protein synthesis and triggers apoptotic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In AML cell lines and primary AML blasts, this compound reduces cell proliferation and viability. It induces differentiation of leukemic cells, leading to an increase in the expression of myeloid markers such as CD11b. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors and inhibiting protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydroorotate dehydrogenase, thereby inhibiting its activity. This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for the proliferation of leukemic cells. This compound induces differentiation of AML cells by activating transcription factors such as AP-1 and repressing oncogenic transcription factors like HoxA9 and Gata1. The compound also triggers apoptotic pathways and inhibits protein synthesis, contributing to its anti-leukemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on dihydroorotate dehydrogenase over extended periods. Long-term studies have shown that this compound consistently induces differentiation and reduces the proliferation of AML cells. Additionally, the compound has been observed to have a favorable toxicity profile, with no significant adverse effects on normal hematopoietic cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively induces differentiation and reduces leukemic burden without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, although it generally maintains a favorable safety profile. Studies have shown that this compound prolongs survival in AML xenograft mice and patient-derived xenograft models .
Metabolic Pathways
This compound is involved in the de novo pyrimidine synthesis pathway, where it inhibits dihydroorotate dehydrogenase. This inhibition leads to a reduction in pyrimidine levels, affecting DNA and RNA synthesis. The compound interacts with various enzymes and cofactors involved in this pathway, leading to changes in metabolic flux and metabolite levels. This compound also influences the expression of key transcription factors involved in myeloid differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound accumulates in leukemic cells, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues is influenced by its binding to specific proteins and its stability in the cellular environment .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound is directed to the mitochondria, where dihydroorotate dehydrogenase is located. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The compound’s activity and function are influenced by its localization within these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Farudodstat involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of Farudodstat is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This involves reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of Farudodstat is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous Flow Chemistry: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: Farudodstat undergoes various chemical reactions, including:
Oxidation: Farudodstat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of Farudodstat with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s properties.
Scientific Research Applications
Farudodstat has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of DHODH and its effects on pyrimidine biosynthesis.
Biology: Investigates the role of DHODH in cellular processes and its potential as a target for therapeutic intervention.
Medicine: Explores its efficacy in treating diseases like AML and autoimmune disorders.
Industry: Potential applications in the development of new drugs targeting DHODH and related pathways.
Comparison with Similar Compounds
Farudodstat is compared with other DHODH inhibitors, such as:
Leflunomide: An older DHODH inhibitor used in the treatment of rheumatoid arthritis. Farudodstat is more potent and selective.
Teriflunomide: Another DHODH inhibitor used for multiple sclerosis. Farudodstat has shown better efficacy and safety profiles in preclinical studies.
Uniqueness: Farudodstat’s high potency, selectivity, and oral bioavailability make it a promising candidate for treating various diseases. Its ability to induce apoptosis and modulate immune responses sets it apart from other DHODH inhibitors .
Properties
IUPAC Name |
2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPATGZMNFWVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035688-66-4 | |
| Record name | Aslan-003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farudodstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16049 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1035688-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARUDODSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

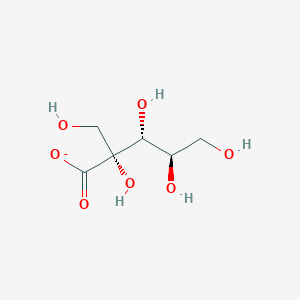
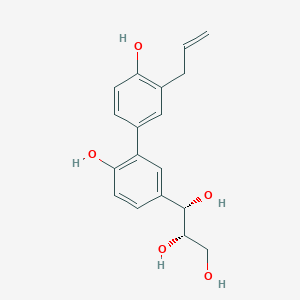
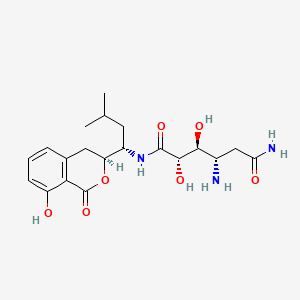
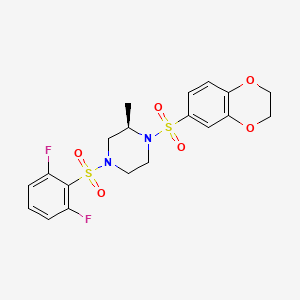
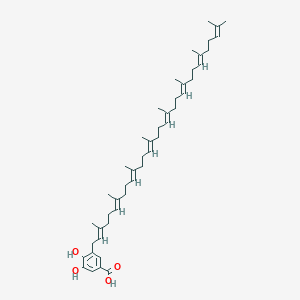
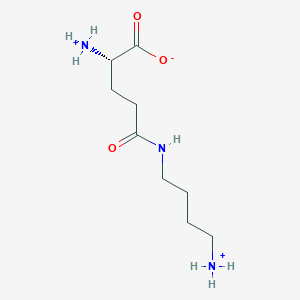
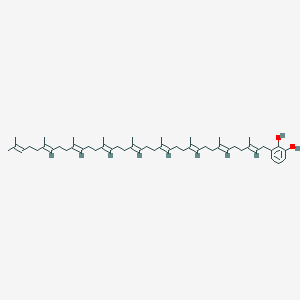
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
